1-[(4-Methoxyphenyl)sulfonyl]-2,2,4,7-tetramethyl-1,2-dihydroquinoline
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Overview
Description
1-[(4-Methoxyphenyl)sulfonyl]-2,2,4,7-tetramethyl-1,2-dihydroquinoline is an organic compound that belongs to the class of sulfonyl quinolines. This compound is characterized by the presence of a methoxyphenyl group attached to a sulfonyl group, which is further connected to a dihydroquinoline ring system. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methoxyphenyl)sulfonyl]-2,2,4,7-tetramethyl-1,2-dihydroquinoline typically involves the following steps:
Formation of the Methoxyphenyl Sulfonyl Chloride: This step involves the reaction of 4-methoxybenzenesulfonyl chloride with a suitable base to form the methoxyphenyl sulfonyl chloride intermediate.
Cyclization Reaction: The intermediate is then reacted with 2,2,4,7-tetramethyl-1,2-dihydroquinoline under specific conditions to form the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methoxyphenyl)sulfonyl]-2,2,4,7-tetramethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted methoxyphenyl derivatives.
Scientific Research Applications
1-[(4-Methoxyphenyl)sulfonyl]-2,2,4,7-tetramethyl-1,2-dihydroquinoline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Methoxyphenyl)sulfonyl]-2,2,4,7-tetramethyl-1,2-dihydroquinoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis .
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)sulfonyl-2-benzimidazolamine
- N-Hydroxy-1-(4-Methoxyphenyl)Sulfonyl-4-Benzyloxycarbonyl-Piperazine-2-Carboxamide
Comparison: 1-[(4-Methoxyphenyl)sulfonyl]-2,2,4,7-tetramethyl-1,2-dihydroquinoline is unique due to its specific dihydroquinoline ring system, which imparts distinct chemical properties compared to other similar compounds. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C20H23NO3S |
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Molecular Weight |
357.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-2,2,4,7-tetramethylquinoline |
InChI |
InChI=1S/C20H23NO3S/c1-14-6-11-18-15(2)13-20(3,4)21(19(18)12-14)25(22,23)17-9-7-16(24-5)8-10-17/h6-13H,1-5H3 |
InChI Key |
WYOSUWJQMUJIQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(N2S(=O)(=O)C3=CC=C(C=C3)OC)(C)C)C |
Origin of Product |
United States |
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